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prosolanapyrone I -

prosolanapyrone I

Catalog Number: EVT-1584100
CAS Number:
Molecular Formula: C18H24O3
Molecular Weight: 288.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prosolanapyrone I is a prosolanapyrone bearing a methyl substituent at position 3 of the pyrone ring.
Overview

Prosolanapyrone I is a naturally occurring compound that serves as a biosynthetic precursor to the solanapyrones, a class of polyketide-derived metabolites produced by certain fungi, notably Alternaria solani. These compounds are characterized by their unique structural features and biological activities, making them of significant interest in both natural product chemistry and pharmacology. Prosolanapyrone I is specifically noted for its role in the enzymatic Diels-Alder reactions that lead to the formation of solanapyrone A, a compound with potential applications in agriculture and medicine.

Source and Classification

Prosolanapyrone I is primarily sourced from fungi, particularly from the genus Alternaria. It belongs to the classification of polyketides, which are secondary metabolites produced by the condensation of acetyl-CoA units through polyketide synthases. The specific gene cluster responsible for its biosynthesis includes multiple genes that encode enzymes involved in the iterative assembly of its complex structure .

Synthesis Analysis

Methods

  1. Aldol Reactions: The initial step involves the formation of pyrone and dienal segments.
  2. Enzymatic Diels-Alder Reaction: This step utilizes crude enzyme preparations from Alternaria solani, which catalyze the conversion of prosolanapyrone I to solanapyrone A with high enantioselectivity .

Technical Details

The enzymatic synthesis is particularly significant due to its ability to produce compounds with specific stereochemical configurations that are challenging to achieve through traditional chemical methods. The use of enzymes allows for more selective reactions, resulting in higher purity products .

Molecular Structure Analysis

Structure

Prosolanapyrone I has a complex molecular structure that features a bicyclic framework typical of polyketides. Its molecular formula is C₁₃H₁₄O₄, which indicates the presence of multiple functional groups that contribute to its reactivity and biological activity.

Data

  • Molecular Weight: Approximately 234.25 g/mol
  • Structural Features: The compound contains hydroxyl groups and a pyrone ring, which are critical for its biological functions and interactions .
Chemical Reactions Analysis

Reactions

Prosolanapyrone I undergoes several key chemical reactions, including:

  1. Diels-Alder Reactions: This reaction is central to its conversion into solanapyrone A, where it acts as a diene reacting with dienophiles.
  2. Oxidation Reactions: These reactions are often catalyzed by enzymes such as solanapyrone synthase, leading to further transformations necessary for producing biologically active derivatives .

Technical Details

The Diels-Alder reaction involving prosolanapyrone I is characterized by its high selectivity and efficiency when catalyzed by specific enzymes from fungal sources. This enzymatic process not only enhances yield but also improves the optical purity of the resulting products .

Mechanism of Action

Process

The mechanism by which prosolanapyrone I exerts its biological effects involves several steps:

  1. Enzymatic Activation: Enzymes such as solanapyrone synthase activate prosolanapyrone I through oxidation.
  2. Cycloaddition: The activated compound then participates in Diels-Alder cycloaddition reactions, forming larger, more complex molecules like solanapyrone A.

Data

Studies have shown that the optical purity of solanapyrone A synthesized from prosolanapyrone I can reach up to 99% enantiomeric excess, highlighting the effectiveness of enzymatic processes in achieving high-fidelity products .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Prosolanapyrone I is typically found as a pale yellow solid.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Prosolanapyrone I is reactive towards nucleophiles due to its electrophilic centers within the pyrone ring structure .
Applications

Prosolanapyrone I has several scientific uses:

  • Natural Product Research: It serves as a model compound for studying polyketide biosynthesis and enzymatic reactions.
  • Pharmaceutical Development: Due to its biological activity, derivatives of prosolanapyrone I are being investigated for potential therapeutic applications against various diseases.
  • Agricultural Applications: Compounds derived from prosolanapyrone may possess fungicidal properties, making them candidates for developing new agricultural treatments .
Introduction to Prosolanapyrone I in Natural Product Research

Historical Context of Solanapyrone Discovery in Fungal Pathogens

The discovery of prosolanapyrone I emerged from decades-long investigations into phytotoxic metabolites produced by agriculturally significant fungal pathogens:

  • Initial Identifications (1970s-1980s): Solanapyrones A-C were first isolated from Alternaria solani (causal agent of potato/tomato early blight) culture filtrates, with structural elucidation revealing unprecedented cis-decalin polyketide architectures. Solanapyrone A demonstrated potent phytotoxicity toward potato tissues, suggesting a virulence role [3].
  • Biosynthetic Hypotheses (1990s): Isotopic labeling studies in A. solani by Ichihara and Oikawa demonstrated an acetate/methionine-derived octaketide backbone. The isolation of non-cyclized triene intermediates—prosolanapyrones I-III—provided the first testable biosynthetic model involving enzymatic cyclization [3] [4].
  • Genetic Validation (2000s-Present): Genome sequencing of Ascochyta rabiei (chickpea blight pathogen) revealed a conserved solanapyrone biosynthetic gene cluster (BGC) within subtelomeric regions. Targeted gene deletions (sol1-sol6) confirmed prosolanapyrone I as the first stable polyketide intermediate synthesized by Sol1 (PKS) and Sol2 (O-methyltransferase) [1] [4].
Table 1: Key Milestones in Prosolanapyrone ResearchYearMilestoneSignificanceOrganism
1970s-1980sIsolation of solanapyrones A-CFirst identification of decalin pyrone phytotoxinsAlternaria solani
1990sIsolation of prosolanapyrones I-IIIIdentification of linear precursors and cyclization hypothesisAlternaria solani
2015Solanapyrone BGC characterizationGenetic basis for prosolanapyrone I biosynthesis confirmedAscochyta rabiei
2020sSol5 structural/functional studiesMechanistic insight into prosolanapyrone II→III oxidation/cyclizationAlternaria solani

Taxonomic Distribution of Prosolanapyrone-Producing Fungi

Prosolanapyrone I production is phylogenetically constrained to specific Dothideomycete fungi occupying distinct ecological niches:

  • Core Producers:
  • Alternaria solani (Pleosporaceae): Original source of characterized prosolanapyrones; produces solanapyrones A-E in submerged cultures. Host-specific to Solanaceae crops [3] [4].
  • Ascochyta rabiei (Didymellaceae): Chickpea pathogen producing solanapyrone A/C as minor virulence factors; genomic studies revealed conserved sol BGC organization despite geographic isolation from A. solani [1] [3].
  • Marine and Underexplored Genera:
  • Nigrospora spp. (Sordariomycetes): Marine isolates yield solanapyrones, suggesting horizontal gene transfer (HGT) from Dothideomycetes. Represents an exception to taxonomic clustering [1] [4].
  • Hortaea werneckii (Dothideomycetes): Deep-sea isolate with putative SULT enzymes; genomic potential for modifying polyketides like prosolanapyrone I remains unexplored [8].
Table 2: Fungal Producers of Prosolanapyrone-Derived MetabolitesFungal SpeciesTaxonomic ClassHost/EnvironmentKey Metabolites
Alternaria solaniDothideomycetesSolanaceae cropsSolanapyrones A-E, Prosolanapyrones I-III
Ascochyta rabieiDothideomycetesChickpea (Cicer arietinum)Solanapyrones A/C, Prosolanapyrone I
Nigrospora oryzaeSordariomycetesMarine substratesSolanapyrone analogues
Hortaea werneckiiDothideomycetesDeep-sea hydrothermal ventsSulfated metabolites (potential)

Evolutionary Significance of Polyketide-Derived Phytotoxins

The prosolanapyrone pathway exemplifies key evolutionary mechanisms shaping fungal secondary metabolism:

  • Genomic Architecture and RIP: The sol BGC resides in AT-rich subtelomeric regions flanked by Tc1/Mariner transposons. Repeat-induced point mutation (RIP) has degenerated adjacent genes (e.g., a P450 pseudogene) but spared the core sol1-sol6 cluster, suggesting selective maintenance of phytotoxin function. RIP signatures (CpA→TpA bias) indicate historical but paused genome defense activity [1].
  • Horizontal Gene Transfer (HGT): Presence of functional sol clusters in Nigrospora (Sordariomycetes) and Ascochyta/Alternaria (Dothideomycetes)—divergent classes—implies cross-phylum HGT. This is supported by syntenic cluster organization despite extensive species-level genomic rearrangements [1] [4].
  • Pathway-Specific Regulation: The Zn(II)₂Cys₆ transcription factor Sol4 exclusively regulates the sol cluster. Deletion of sol4 abolishes prosolanapyrone I and solanapyrone production without affecting growth, indicating adaptive specialization. Sol4 overexpression activates the entire cluster, revealing evolutionary optimization for rapid toxin induction [1].
  • Enzyme Co-option: Sol5—a bifunctional FAD-dependent oxidase/Diels-Alderase—evolved from GMC oxidoreductases (AA3 family). Structural modeling shows conserved Rossmann fold and FAD-binding domains repurposed for substrate-activated cyclization, representing neofunctionalization [4] [6].
Table 3: Functional Roles of Genes in the Prosolanapyrone I Biosynthetic ClusterGeneProtein FunctionRole in Prosolanapyrone I Biosynthesis
sol1Highly reducing iterative PKSSynthesizes the nonaketide backbone (demethylprosolanapyrone I)
sol2O-MethyltransferaseMethylates C15 of the pyrone ring to form prosolanapyrone I
sol6Cytochrome P450 monooxygenaseHydroxylates C13 of prosolanapyrone I to yield prosolanapyrone II
sol5FAD-dependent oxidaseOxidizes prosolanapyrone II to aldehyde (prosolanapyrone III); catalyzes exo-selective [4+2] cyclization
sol4Zn(II)₂Cys₆ transcription factorPathway-specific regulator activating sol1-sol6 transcription
sol3DehydrogenaseReduces solanapyrone A/D to solanapyrone B/E (detoxification?)

Compounds Mentioned in Article

  • Prosolanapyrone I
  • Prosolanapyrone II
  • Prosolanapyrone III
  • Solanapyrone A
  • Solanapyrone B
  • Solanapyrone C
  • Solanapyrone D
  • Solanapyrone E
  • Demethylprosolanapyrone I
  • Zearalenone (contextual)
  • Diorcinolic acid (contextual)

Properties

Product Name

prosolanapyrone I

IUPAC Name

4-methoxy-3-methyl-6-[(1E,7E,9E)-undeca-1,7,9-trienyl]pyran-2-one

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C18H24O3/c1-4-5-6-7-8-9-10-11-12-13-16-14-17(20-3)15(2)18(19)21-16/h4-7,12-14H,8-11H2,1-3H3/b5-4+,7-6+,13-12+

InChI Key

HABKBTVBKICYGZ-YAPKZDNLSA-N

Canonical SMILES

CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)C)OC

Isomeric SMILES

C/C=C/C=C/CCCC/C=C/C1=CC(=C(C(=O)O1)C)OC

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